2-cyclopropyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide
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Overview
Description
2-cyclopropyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide is a heterocyclic compound that features a triazolopyridazine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the triazolopyridazine moiety is known to impart various biological activities, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyridazine ring . The reaction conditions are generally mild and eco-friendly, making this method suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing a rapid and efficient method for producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with potential changes in biological activity.
Reduction: Formation of reduced derivatives, which may exhibit different pharmacological properties.
Substitution: Formation of substituted derivatives with varied functional groups, potentially enhancing the compound’s biological activity.
Scientific Research Applications
2-cyclopropyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide involves its interaction with specific molecular targets. The triazolopyridazine core is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by occupying the active site or by altering the enzyme’s conformation. The exact molecular pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure and exhibit various biological activities, including anticancer and antimicrobial properties.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles: Known for their therapeutic potential against urease-positive microorganisms.
Uniqueness
2-cyclopropyl-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide is unique due to the presence of the cyclopropyl and acetamide groups, which may enhance its biological activity and specificity. The methoxy group on the triazolopyridazine core also contributes to its distinct chemical properties and potential therapeutic applications.
Properties
IUPAC Name |
2-cyclopropyl-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-19-12-5-4-9-14-15-10(17(9)16-12)7-13-11(18)6-8-2-3-8/h4-5,8H,2-3,6-7H2,1H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJDJQRALARYBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)CC3CC3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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